2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396782-83-4
Cat. No.: VC4402026
Molecular Formula: C14H11BrN6O
Molecular Weight: 359.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396782-83-4 |
|---|---|
| Molecular Formula | C14H11BrN6O |
| Molecular Weight | 359.187 |
| IUPAC Name | 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H11BrN6O/c15-10-4-6-12(7-5-10)21-19-13(18-20-21)14(22)17-9-11-3-1-2-8-16-11/h1-8H,9H2,(H,17,22) |
| Standard InChI Key | NTGAKLRHGNYSHA-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Introduction
Structural Features:
-
Tetrazole Ring: The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms. It is commonly used in medicinal chemistry for its bioisosteric properties, often replacing carboxylic acids in drug design.
-
Bromophenyl Group: The presence of a bromine atom on the phenyl ring enhances the compound's electrophilicity and potential for halogen bonding, which can influence receptor binding.
-
Pyridin-2-ylmethyl Group: This moiety introduces aromaticity and electron-donating properties, which may contribute to the compound's biological activity.
-
Carboxamide Functionality: The amide group provides hydrogen bonding capabilities, crucial for interactions with biological targets.
Synthesis
The synthesis of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions:
-
Formation of Tetrazole Core:
-
A precursor such as 4-bromobenzonitrile reacts with sodium azide under acidic conditions to form the tetrazole ring.
-
-
Amidation Reaction:
-
The tetrazole intermediate undergoes amidation with pyridin-2-ylmethylamine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.
-
Antimicrobial Activity
Tetrazole derivatives are known for their antimicrobial properties due to their ability to disrupt bacterial enzyme systems. The bromophenyl group may enhance activity against Gram-positive and Gram-negative bacteria by increasing lipophilicity.
Anticancer Potential
The compound's structural features suggest it could inhibit specific cancer-related enzymes or receptors through molecular docking interactions. Tetrazoles have been studied for their apoptosis-inducing abilities in cancer cells.
Anti-inflammatory Effects
Tetrazoles have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Docking studies could confirm its binding affinity to these targets.
Applications in Medicinal Chemistry
-
Drug Development:
-
The tetrazole moiety is often explored as a bioisostere for carboxylic acids in pharmaceuticals.
-
The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.
-
-
Pharmacokinetics Optimization:
-
Structural modifications could improve its solubility and bioavailability.
-
The bromine atom allows for further derivatization to enhance pharmacological properties.
-
-
Therapeutic Areas:
-
Potential applications include antimicrobial therapy, anti-inflammatory drugs, or anticancer agents.
-
Future Research Directions
-
In Vivo Studies:
-
Assessing pharmacokinetics, toxicity, and therapeutic efficacy in animal models.
-
-
Structure-Activity Relationship (SAR):
-
Exploring substitutions on the phenyl or pyridine rings to optimize biological activity.
-
-
Combination Therapies:
-
Investigating synergistic effects with existing drugs for enhanced therapeutic outcomes.
-
This comprehensive analysis highlights the significance of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide as a promising compound in medicinal chemistry research. Further studies are warranted to fully elucidate its potential applications and optimize its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume